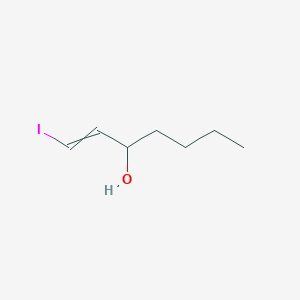
Gallium;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium and zirconium are two elements that form a unique compound with intriguing properties. Gallium is a soft, silvery metal that melts at just above room temperature, while zirconium is a hard, corrosion-resistant metal often used in nuclear reactors. The combination of these two elements results in a compound that exhibits a blend of their individual characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium-zirconium compounds typically involves high-temperature reactions. One common method is the direct reaction of gallium and zirconium metals at elevated temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the resulting compound.
Industrial Production Methods
Industrial production of gallium-zirconium compounds often involves the use of chemical vapor deposition (CVD) techniques. In this method, gallium and zirconium precursors are vaporized and then reacted in a high-temperature chamber to form the desired compound. This technique allows for precise control over the composition and structure of the resulting material.
Chemical Reactions Analysis
Types of Reactions
Gallium-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of gallium and zirconium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Gallium-zirconium compounds can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert gallium and zirconium oxides back to their metallic forms.
Substitution: Substitution reactions can occur when gallium-zirconium compounds react with halogens or other reactive species, leading to the formation of new compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically produce gallium and zirconium oxides, while reduction reactions yield the metallic forms of these elements.
Scientific Research Applications
Gallium-zirconium compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as catalysts in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Gallium-zirconium compounds are being explored for their potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Research is ongoing into the use of gallium-zirconium compounds in cancer treatment, where they may help to target and destroy cancer cells.
Industry: In the industrial sector, these compounds are used in the production of advanced materials, such as high-strength alloys and coatings.
Mechanism of Action
The mechanism of action of gallium-zirconium compounds involves several molecular targets and pathways:
Catalytic Activity: In chemical reactions, these compounds act as catalysts by providing active sites for the reaction to occur, thereby increasing the reaction rate.
Antimicrobial Action: Gallium-zirconium compounds exhibit antimicrobial properties by disrupting the metabolic processes of bacteria, leading to cell death.
Cancer Treatment: In cancer therapy, these compounds can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Gallium Compounds: Gallium arsenide and gallium nitride are well-known compounds with applications in electronics and optoelectronics.
Zirconium Compounds: Zirconium dioxide and zirconium tetrachloride are commonly used in ceramics and catalysis.
Uniqueness
Gallium-zirconium compounds are unique due to their combined properties, which include high thermal stability, catalytic activity, and potential biomedical applications. This combination of characteristics makes them distinct from other gallium or zirconium compounds, which may not exhibit the same range of properties.
Properties
Molecular Formula |
GaZr |
|---|---|
Molecular Weight |
160.95 g/mol |
IUPAC Name |
gallium;zirconium |
InChI |
InChI=1S/Ga.Zr |
InChI Key |
IWPSJDKRBIAWLY-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
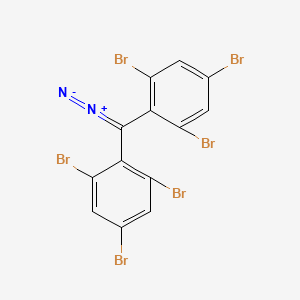
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
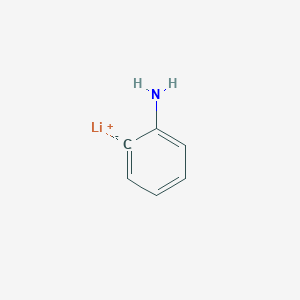
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

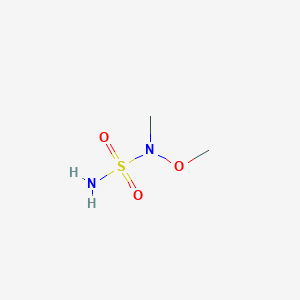
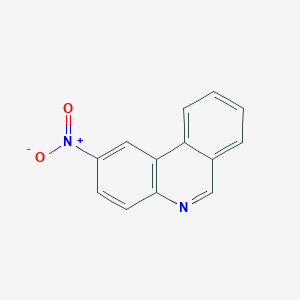
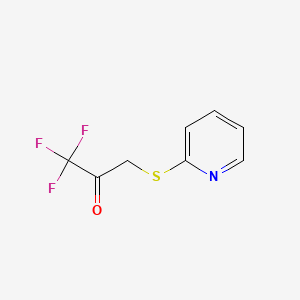
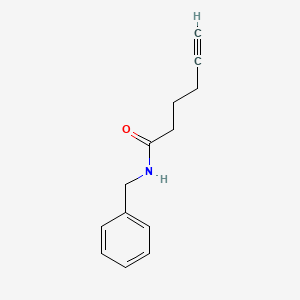
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
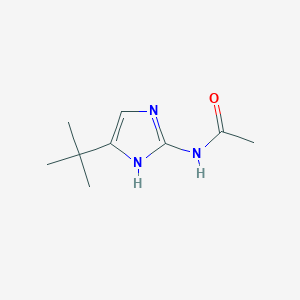
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
